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molecular formula C14H10BrNO2 B8436813 7-Bromo-5-methoxy-2-phenyl-benzooxazole

7-Bromo-5-methoxy-2-phenyl-benzooxazole

Cat. No. B8436813
M. Wt: 304.14 g/mol
InChI Key: SLCHSCAXRSRFSO-UHFFFAOYSA-N
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Patent
US07045539B2

Procedure details

tert-Butyl-chloro-silane (0.25 ml) was added to a mixture of 2-bromo-4-methoxy-6-nitro-phenol (0.124 g), chromium (II) chloride (0.012 g) and manganese (0) powder (0.137 g) in dimethylformamide (3 mL). The mixture was subjected to microwaves for 4 min at 150° C. Benzaldehyde (0.06 mL) was added and the reaction was subjected to microwaves for 6 min at 150° C. Water (0.5 mL) was added, then after 30 min the mixture was filtered through a pad of celite. The above procedure was repeated three more times. The combined filtrate was partitioned between dilute aq. HCl (100 mL) and ethyl acetate (100 mL). The organic layer was dried over sodium sulfate, filtered through celite and concentrated. Chromatography on silica gel (eluant: gradient 0 to 30% ethyl acetate:hexane) afforded 7-bromo-5-methoxy-2-phenyl-benzooxazole (0.13 g). MS: 304 (95%), 306.4 (100%) (MH+); HPLC tR: 2.79 min.
Name
tert-Butyl-chloro-silane
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0.124 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.012 g
Type
catalyst
Reaction Step One
Quantity
0.137 g
Type
catalyst
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([SiH2]Cl)(C)(C)C.[Br:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([N+:16]([O-])=O)[C:9]=1[OH:19].[CH:20](=O)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.O>CN(C)C=O.[Cl-].[Cr+2].[Cl-].[Mn]>[Br:7][C:8]1[C:9]2[O:19][C:20]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[N:16][C:10]=2[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1 |f:5.6.7|

Inputs

Step One
Name
tert-Butyl-chloro-silane
Quantity
0.25 mL
Type
reactant
Smiles
C(C)(C)(C)[SiH2]Cl
Name
Quantity
0.124 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)OC)[N+](=O)[O-])O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.012 g
Type
catalyst
Smiles
[Cl-].[Cr+2].[Cl-]
Name
Quantity
0.137 g
Type
catalyst
Smiles
[Mn]
Step Two
Name
Quantity
0.06 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was subjected to microwaves for 6 min at 150° C
Duration
6 min
FILTRATION
Type
FILTRATION
Details
after 30 min the mixture was filtered through a pad of celite
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The combined filtrate was partitioned between dilute aq. HCl (100 mL) and ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
product
Smiles
BrC1=CC(=CC=2N=C(OC21)C2=CC=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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